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Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung

Vorinostat, auch bekannt als Suberoylanilid-Hydroxamsaure (SAHA), ist ein potenter Inhibitor
von Histon-Deacetylasen (HDACS) und gehort zu einer Klasse von epigenetisch wirksamen
Medikamenten.[1] Es war der erste HDAC-Inhibitor, der 2006 von der US-amerikanischen Food
and Drug Administration (FDA) fur die Behandlung von kutanen T-Zell-Lymphomen (CTCL)
zugelassen wurde.[2][3][4] Vorinostat beeinflusst die Genexpression, indem es die
Chromatinstruktur modifiziert, was zu zellularen Reaktionen wie Zellzyklusarrest,
Differenzierung und Apoptose in Tumorzellen fuhrt.[5] Dieser Leitfaden bietet eine detaillierte
technische Ubersicht tiber den Wirkmechanismus, die betroffenen Signalwege, quantitative
Daten und relevante experimentelle Protokolle.

Wirkmechanismus
Der Kern des Wirkmechanismus von Vorinostat liegt in der reversiblen Hemmung von HDAC-
Enzymen.

2.1. Die Rolle von Histon-Acetylierung

Im Zellkern ist die DNA um Histonproteine gewickelt und bildet so das Chromatin.[6] Die
posttranslationale Modifikation dieser Histone, insbesondere die Acetylierung von Lysinresten,
spielt eine entscheidende Rolle bei der Regulierung der Genexpression.[6]

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b15600726?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Vorinostat
https://www.researchgate.net/figure/Proposed-mechanism-of-action-of-vorinostat-in-inducing-tumor-cell-cycle-arrest-and_fig1_26698181
https://www.trillium.de/zeitschriften/trillium-immunologie/archiv/ausgaben-2019/heft-42019/aus-der-klinischen-forschung/hdac-und-hdac-inhibition-in-der-klinischen-forschung.html
https://www.medmedia.at/spectrum-onkologie/am-beispiel-des-nierenzellkarzinoms-epigenetische-modulation-mit-histon-deacetylase-inhibitoren/
https://www.targetmol.com/compound/vorinostat
https://www.pharmazeutische-zeitung.de/ausgabe-172008/neuer-angriffspunkt-in-der-krebstherapie/
https://www.pharmazeutische-zeitung.de/ausgabe-172008/neuer-angriffspunkt-in-der-krebstherapie/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15600726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Histon-Acetyltransferasen (HATs): Diese Enzyme fligen eine Acetylgruppe an Lysinreste der
Histone an. Dies neutralisiert die positive Ladung der Histone, schwacht ihre Bindung an die
negativ geladene DNA und fuhrt zu einer aufgelockerten, "offenen™ Chromatinstruktur
(Euchromatin).[6] Diese Struktur ist fur Transkriptionsfaktoren zuganglich und ermdglicht die
Genexpression.[6]

o Histon-Deacetylasen (HDACs): Diese Enzyme entfernen Acetylgruppen von den Histonen.[6]
Dies stellt die positive Ladung wieder her, was zu einer engeren Bindung an die DNA und
einer kompakten Chromatinstruktur (Heterochromatin) fuhrt.[6] Diese "geschlossene™
Struktur unterdriickt die Transkription von Genen.[6]

In vielen Krebsarten ist die Aktivitat von HDACSs fehlreguliert, was zur Inaktivierung von
Tumorsuppressorgenen und Genen, die den Zellzyklus kontrollieren, fihrt.[6]

2.2. Inhibition von HDACSs durch Vorinostat

Vorinostat ist ein Pan-HDAC-Inhibitor, der die Klassen |, Il und IV der HDACs hemmt.[7][8] Der
Wirkstoff interagiert mit einem Zinkatom (Zn2*) im katalytischen Zentrum der HDAC-Enzyme.[6]
Diese Bindung blockiert die deacetylierende Aktivitat des Enzyms.[6][9]

Die Konsequenz ist eine globale Zunahme der Acetylierung von Histonen (insbesondere H3
und H4), was als Hyperacetylierung bezeichnet wird.[10] Dies fuhrt zur Reaktivierung der
Expression von zuvor stillgelegten Genen, einschliel3lich solcher, die das Tumorwachstum
unterdriicken.[6][9]
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Abbildung 1. Mechanismus der HDAC-Inhibition durch Vorinostat.

Auswirkungen auf Histon- und Nichthiston-Proteine

Die Wirkung von Vorinostat beschrankt sich nicht nur auf Histone. HDACs deacetylieren eine
Vielzahl von Proteinen, und ihre Inhibition fihrt daher zu weitreichenden zellularen

Veranderungen.[4][9]

o Histon-Proteine: Die priméare Folge der Vorinostat-Behandlung ist die Akkumulation von
acetylierten Histonen, insbesondere an den Lysinresten von Histon H3 und H4.[11] Dies
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dient oft als Biomarker fur die Medikamentenwirkung.[12]

» Nichthiston-Proteine: Vorinostat beeinflusst auch die Acetylierung und damit die Funktion

wichtiger Nichthiston-Proteine:

o p53: Die Acetylierung des Tumorsuppressors p53 erhoht dessen Stabilitat und Aktivitat,
was zu Zellzyklusarrest und Apoptose fihren kann.[13][14]

o a-Tubulin: Die Inhibition von HDACS flhrt zur Hyperacetylierung von a-Tubulin, was die
Zellmotilitat und den Zelltod beeinflussen kann.[7]

o Ku70: Die Acetylierung dieses DNA-Reparaturproteins kann seine Fahigkeit, das pro-
apoptotische Protein Bax zu binden und zu hemmen, beeintréchtigen, was die Apoptose
fordert.[7]

o Hsp90: Die Acetylierung des Hitzeschockproteins 90 kann dessen Chaperon-Funktion
storen, was zum Abbau von Onkoproteinen wie Ber-Abl fuhrt.

Beeinflusste zellulare Signalwege

Die durch Vorinostat induzierten epigenetischen Ver&dnderungen aktivieren mehrere
antitumorale Signalwege.

4.1. Zellzyklusarrest

Vorinostat fihrt in vielen Tumorzelllinien zu einem Arrest im Zellzyklus, typischerweise in der
G1- oder G2/M-Phase.[15][16][17] Ein Schlisselmediator dieses Effekts ist die Hochregulation
des Cyclin-abhangigen Kinase (CDK)-Inhibitors p21 (WAF1/CIP1).[6][12][16] Die erhdhte
Acetylierung am p21-Genpromotor erleichtert dessen Transkription.[12] p21 hemmt dann die
Aktivitat von CDK/Cyclin-Komplexen, die fiir den Ubergang von der G1- zur S-Phase
notwendig sind.[17]

4.2. Induktion der Apoptose

Vorinostat I6st den programmierten Zelltod (Apoptose) vorrangig tber den intrinsischen
(mitochondrialen) Signalweg aus.[9][18][19] Dies geschieht durch eine veranderte Expression
von Proteinen der Bcl-2-Familie:
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e Hochregulation pro-apoptotischer Proteine: Die Expression von Genen wie BAD und BID
wird erhoht.[20]

o Herunterregulation anti-apoptotischer Proteine: Die Expression von Genen wie Bcl-XL wird

verringert.[20]

Diese Verschiebung des Gleichgewichts zugunsten pro-apoptotischer Faktoren fuhrt zur
Permeabilisierung der mitochondrialen Membran, der Freisetzung von Cytochrom ¢ und der
anschlielBenden Aktivierung der Caspase-Kaskade, die den Zelltod ausfuhrt.[18][19]
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Abbildung 2: Logischer Ablauf der Apoptose-Induktion durch Vorinostat.
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4.3. Weitere Effekte

Zusatzlich zu Zellzyklusarrest und Apoptose hemmt Vorinostat die Angiogenese (Bildung neuer
Blutgefal3e) und kann die Immunantwort gegen Tumorzellen modulieren.[9][21]

Quantitative Daten

Die Wirksamkeit von Vorinostat variiert je nach HDAC-Isoform und Zelltyp. Die halbmaximale
Hemmkonzentration (ICso) ist ein gangiges Mal} fur die Potenz eines Inhibitors.

Ziel | Zelllinie ICso0-Wert Anmerkung Referenz
Pan-HDAC (zellfrei) ~10 nM Breites Spektrum [5][19][22]
HDAC1 (zellfrei) 10 nM Klasse | [8][10]
HDAC2 (rekombinant)  163.6 nM Klasse | [23]
HDAC3 (zellfrei) 20 nM Klasse | [8][10]
SW-982 _

) 8.6 uM Zellbasierter Assay [17]
(Synovialsarkom)
SW-1353 ,

2.0 uM Zellbasierter Assay [17]

(Chondrosarkom)

Zellproliferations-
MCF-7 (Brustkrebs) 0.75 uM [10]
Assay

Experimentelle Protokolle

Nachfolgend finden Sie detaillierte Protokolle fir Schliissel-Experimente zur Untersuchung der
Wirkung von Vorinostat.

6.1. Western Blot zur Detektion der Histon-Acetylierung

Dieses Protokoll dient dem Nachweis einer erhdhten Acetylierung von Histon H3 oder H4 nach
Behandlung mit Vorinostat.

Materialien:
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o Zellkultur, behandelt mit Vorinostat und Vehikel-Kontrolle (z.B. DMSO)
e Protease- und Phosphatase-Inhibitor-Cocktails

o Laemmli-Puffer (SDS-Probenpuffer)

o SDS-PAGE-Gele (z.B. 15% Acrylamid fur Histone)[24]

e PVDF- oder Nitrocellulose-Membran (0.2 pm Porengr63e wird fur kleine Proteine wie
Histone empfohlen)[25]

» Blockierpuffer (z.B. 5% BSA in TBST)

e Primarantikérper (z.B. Kaninchen-anti-Acetyl-Histon H3)[24]

o Sekundarantikorper (z.B. HRP-konjugierter Anti-Kaninchen-1gG)

e Chemilumineszenz-Substrat (ECL)

o Ladekontroll-Antikdrper (z.B. Anti-Gesamt-Histon H3 oder (3-Actin)[11][24]
Protokoll:

o Zelllyse: Behandelte Zellen ernten, mit eiskaltem PBS waschen und direkt in 1x Laemmli-
Puffer resuspendieren, der mit Inhibitoren versetzt ist.[26]

e Denaturierung: Proben fir 5-10 Minuten bei 95-100°C kochen und anschlieRend auf Eis
kiihlen. Sonikation kann helfen, die DNA zu scheren und die Viskositat zu reduzieren.[26]

o Proteinkonzentration bestimmen: (Optional, bei Lysis direkt in Laemmli-Puffer oft schwierig)
Z.B. mit einem BCA-Assay. Gleiche Proteinmengen (z.B. 20 ug) pro Spur laden.[24]

o Gelelektrophorese (SDS-PAGE): Die Proben auf einem hochprozentigen Polyacrylamid-Gel
auftrennen, um die niedermolekularen Histone (ca. 12-16 kDa) gut aufzulésen.[24][25]

o Proteintransfer: Die aufgetrennten Proteine mittels Wet- oder Semi-Dry-Blot auf eine
Membran transferieren.[25]
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Blockierung: Die Membran fur 1 Stunde bei Raumtemperatur in Blockierpuffer inkubieren,
um unspezifische Antikdrperbindungen zu verhindern.[25]

Inkubation mit Primarantikérper: Die Membran tber Nacht bei 4°C oder fiir 1.5-2 Stunden bei
Raumtemperatur mit dem in Blockierpuffer verdiinnten Primérantikorper (z.B. 1:1500)
inkubieren.[24][27]

Waschen: Die Membran 3x fur je 5-10 Minuten mit TBST waschen.[25]

Inkubation mit Sekundéarantikorper: Die Membran fir 1 Stunde bei Raumtemperatur mit dem
HRP-konjugierten Sekundarantikérper inkubieren.

Waschen: Erneut 3x fur je 5-10 Minuten mit TBST waschen.

Detektion: Die Membran mit ECL-Substrat inkubieren und das Signal mit einem
Chemilumineszenz-lmager oder Rontgenfilm detektieren.

Analyse: Die Bandenintensitat der acetylierten Histone normalisieren auf die Intensitat der
Ladekontrolle.

Abbildung 3: Allgemeiner Arbeitsablauf eines Western Blots.

6.2. Zellviabilitats-Assay (MTS-Assay)

Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung von Vorinostat und der

Ermittlung von ICso-Werten.

Materialien:

Tumorzelllinien

96-Well-Platten

Vorinostat in verschiedenen Konzentrationen
MTS-Reagenz (z.B. CellTiter 96® AQueous One Solution)

Plattenlesegeréat (Spektrophotometer)
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Protokoll:

o Zellaussaat: Zellen in einer 96-Well-Platte in definierter Dichte aussaen und tber Nacht
anhaften lassen.

e Behandlung: Das Medium entfernen und frisches Medium mit ansteigenden Konzentrationen
von Vorinostat (z.B. 0.5 uM bis 15 pM) sowie einer Vehikel-Kontrolle (DMSO) zugeben.[17]

e Inkubation: Die Zellen fir einen definierten Zeitraum (z.B. 48 oder 72 Stunden) inkubieren.

o MTS-Zugabe: MTS-Reagenz gemald den Herstellerangaben zu jedem Well geben und fur 1-
4 Stunden bei 37°C inkubieren. Metabolisch aktive (lebende) Zellen wandeln das MTS-
Substrat in ein farbiges Formazan-Produkt um.

e Messung: Die Absorption bei 490 nm mit einem Plattenlesegerat messen.

e Analyse: Die Absorption der behandelten Wells auf die der Kontroll-Wells normalisieren, um
die prozentuale Zellviabilitat zu berechnen. Die ICso-Werte kbnnen mittels nichtlinearer
Regression (log(Inhibitor) vs. normalisierte Antwort) ermittelt werden.

Fazit

Vorinostat ist ein wegweisender epigenetischer Wirkstoff, dessen Antitumor-Aktivitat auf der
potenten Inhibition von Histon-Deacetylasen beruht.[15] Durch die Induktion der
Hyperacetylierung von Histon- und Nichthiston-Proteinen reaktiviert es Tumorsuppressorgene
und 16st zellulare Prozesse wie Zellzyklusarrest und Apoptose aus.[9][15] Das Verstandnis
dieser Signalwege ist entscheidend fir die rationale Entwicklung von Kombinationstherapien,
bei denen Vorinostat die Zellen fur die Wirkung anderer Zytostatika oder zielgerichteter
Therapien sensibilisieren kann.[16][20] Die hier vorgestellten Protokolle bieten eine Grundlage
fur die weitere Erforschung der vielfaltigen Wirkungen von Vorinostat in praklinischen Modellen.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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